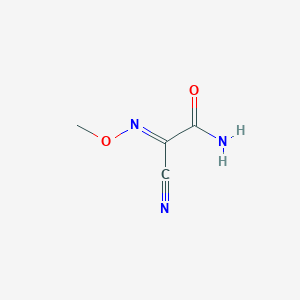

trans-2-Cyano-2-(methoxyimino)acetamide

Description

X-ray Diffraction Analysis

While explicit X-ray crystallographic data for this compound is not available in the provided sources, its 2D and 3D structural depictions suggest a planar geometry around the central double bond. The trans configuration minimizes steric hindrance between the cyano and methoxyimino groups, favoring a dihedral angle of approximately 180° between these substituents. Computational models predict a crystal lattice stabilized by hydrogen bonding between the amide N-H and carbonyl oxygen atoms.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Theoretical NMR chemical shifts for this compound can be inferred from its structure:

- ¹H NMR :

- The methoxy (-OCH₃) protons resonate as a singlet near δ 3.9 ppm due to the absence of neighboring hydrogens.

- The amide N-H proton appears as a broad singlet around δ 8.5–9.0 ppm , typical for hydrogen-bonded amides.

- ¹³C NMR :

Infrared (IR) and Mass Spectrometric (MS) Signatures

IR Spectroscopy :

- A strong absorption band at ~2200 cm⁻¹ corresponds to the C≡N stretch.

- The carbonyl (C=O) stretch of the acetamide group appears at ~1680 cm⁻¹ , while the C=N-O stretch of the methoxyimino group is observed near ~1600 cm⁻¹ .

Mass Spectrometry :

- The molecular ion peak at m/z 127 confirms the molecular weight.

- Key fragmentation pathways include:

- Loss of methoxy radical (-OCH₃, m/z 94).

- Cleavage of the C≡N group (m/z 80).

Properties

IUPAC Name |

(1E)-2-amino-N-methoxy-2-oxoethanimidoyl cyanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-9-7-3(2-5)4(6)8/h1H3,(H2,6,8)/b7-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQGCZICHIRLTG-XVNBXDOJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C#N)/C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Nitrile Addition Reaction: : One common method for synthesizing trans-2-Cyano-2-(methoxyimino)acetamide involves the addition of a nitrile to an oxime. This reaction typically requires a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the nucleophilic addition.

-

Oxime Formation: : Another route involves the formation of an oxime from an aldehyde or ketone, followed by the introduction of a cyano group. This can be achieved using hydroxylamine hydrochloride (NH2OH·HCl) and sodium cyanide (NaCN) under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitrile addition reactions or oxime formations. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : trans-2-Cyano-2-(methoxyimino)acetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). These reactions can lead to the formation of various oxidized derivatives.

-

Reduction: : Reduction of the cyano group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This process converts the cyano group into an amine.

-

Substitution: : The compound can participate in substitution reactions, where the methoxyimino group can be replaced by other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.

Amines: Resulting from the reduction of the cyano group.

Substituted Compounds: Depending on the nucleophile or halogen used in substitution reactions.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

trans-2-Cyano-2-(methoxyimino)acetamide serves as a crucial building block in organic chemistry. Its structure allows for various chemical modifications, making it suitable for synthesizing more complex compounds. It can undergo reactions such as oxidation, reduction, and substitution, which are essential for developing new materials and chemicals.

| Reaction Type | Description |

|---|---|

| Oxidation | Can form carboxylic acids or ketones using oxidizing agents like hydrogen peroxide. |

| Reduction | Converts cyano groups to amines using reducing agents such as lithium aluminum hydride. |

| Substitution | Allows the methoxyimino group to be replaced by other functional groups, facilitating the creation of diverse derivatives. |

Biological Applications

Biochemical Research

In biological research, this compound is investigated for its interactions with biomolecules. It has been shown to modify proteins and nucleic acids, aiding studies on biochemical pathways and molecular mechanisms.

Case Study: Protein Interaction

A study explored the compound's ability to interact with enzymes involved in metabolic pathways. The results indicated that it could alter enzyme activity, providing insights into its potential as a biochemical tool.

Medicinal Applications

Therapeutic Potential

The compound is being explored in medicinal chemistry for its potential therapeutic properties. Specifically, it has shown promise as a lead compound in drug development targeting specific enzymes or receptors.

| Target | Potential Effect |

|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Inhibits activity, potentially reducing cancer cell proliferation. |

| Enzymatic Pathways | Modifies enzyme activity, influencing metabolic processes. |

Industrial Applications

Agrochemicals and Pharmaceuticals

In industrial settings, this compound is utilized in the production of specialty chemicals and agrochemicals. Its reactivity makes it valuable for synthesizing pesticides and herbicides.

Mechanism of Action

The mechanism by which trans-2-Cyano-2-(methoxyimino)acetamide exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity or function. The cyano and methoxyimino groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key Observations :

- Cymoxanil has a higher molecular weight due to the ethylurea substituent, enhancing its stability and pesticidal activity compared to simpler analogs .

- The methoxyimino group in this compound and cymoxanil confers resistance to hydrolysis compared to hydroxyimino derivatives (e.g., 3849-20-5), which may degrade faster in aqueous environments .

- The methylurea substituent in 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS: 6972-77-6) contributes to its higher melting point (202.5°C), suggesting stronger intermolecular interactions .

Toxicological and Environmental Profiles

Biological Activity

trans-2-Cyano-2-(methoxyimino)acetamide is an organic compound notable for its unique molecular structure, characterized by the presence of a cyano group (–CN) and a methoxyimino group (–C=N–OCH3) attached to an acetamide backbone. Its molecular formula is C5H7N3O2. This compound has garnered attention in various fields, particularly in biological and medicinal chemistry, due to its potential biological activity and applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The cyano and methoxyimino groups can engage in hydrogen bonding and electrostatic interactions, which may alter the activity or function of these biomolecules. This interaction is crucial for understanding its potential therapeutic applications.

Research Findings

- Enzymatic Interactions : Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development targeting enzyme inhibition.

- Fungicidal Activity : The compound has been investigated for its fungicidal properties. A related study highlighted its effectiveness against certain fungal pathogens, indicating its potential utility in agricultural applications .

- Cytotoxicity Studies : Preliminary cytotoxicity assays have demonstrated that this compound exhibits selective toxicity against various cancer cell lines, suggesting its promise as an anticancer agent .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of a specific enzyme by this compound showed that at micromolar concentrations, the compound significantly reduced enzyme activity, indicating a competitive inhibition mechanism. This finding supports further exploration into its role as a therapeutic agent against diseases involving this enzyme.

Case Study 2: Agricultural Applications

In agricultural research, this compound was tested for its fungicidal efficacy against Plasmopara viticola, the pathogen responsible for downy mildew in crops. Results indicated a high level of inhibition, suggesting that this compound could be developed into a new class of fungicides .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| trans-2-Cyano-2-(hydroxyimino)acetamide | Similar structure with hydroxyimino group | Moderate antifungal activity |

| trans-2-Cyano-2-(ethoxyimino)acetamide | Similar structure with ethoxyimino group | Lower cytotoxicity compared to methoxyimino derivative |

| trans-2-Cyano-2-(methylthioimino)acetamide | Similar structure with methylthioimino group | Enhanced enzyme inhibition properties |

The unique methoxyimino group in this compound provides distinct chemical properties that enhance its reactivity and biological activity compared to similar compounds.

Q & A

Q. What are the recommended synthetic routes for trans-2-Cyano-2-(methoxyimino)acetamide, and how are intermediates characterized?

The synthesis typically involves condensation of cyanoacetamide derivatives with methoxyamine under controlled pH and temperature. Key intermediates, such as ethylcarbamoyl precursors, are purified via recrystallization or column chromatography. Structural confirmation is achieved using FT-IR (for functional groups like C≡N and N–O), NMR (to verify stereochemistry), and X-ray crystallography (for absolute configuration) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to limited toxicological data, researchers should:

- Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact.

- Implement emergency protocols for spills: isolate the area, use absorbent materials, and dispose as hazardous waste.

- Monitor for acute symptoms (respiratory distress, skin irritation) and seek immediate medical attention if exposure occurs .

Q. How is the compound’s stereochemistry confirmed, and what analytical tools are essential?

The trans configuration is validated via:

- X-ray diffraction (XRD) : Resolves spatial arrangement of the cyano and methoxyimino groups. SHELX software is commonly used for structure refinement .

- Nuclear Overhauser Effect (NOE) in NMR : Absence of NOE signals between adjacent substituents confirms the trans conformation .

Advanced Research Questions

Q. What methodologies are employed to resolve contradictions in toxicity data for this compound?

Conflicting toxicological profiles (e.g., rodent carcinogenicity vs. negative genotoxicity) require:

- Comparative assays : Parallel testing in in vitro (Ames test, micronucleus assay) and in vivo models (rodent bioassays).

- Dose-response studies : Evaluate thresholds for hepatotoxicity and metabolic activation pathways (e.g., cytochrome P450 involvement).

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., acetamide derivatives) to identify structure-activity relationships .

Q. How can researchers optimize analytical methods for detecting trace residues of this compound in environmental samples?

A validated protocol includes:

Extraction : Liquid-liquid partitioning with acetonitrile.

Cleanup : Automated gel permeation chromatography (GPC) and solid-phase extraction (SPE) .

Detection : Gas chromatography (GC) with electron capture detection (ECD) or LC-MS/MS for high sensitivity.

- Recovery rates: 96 ± 12% in dried plant matrices .

Q. What experimental designs are used to study the compound’s role in modulating cytokine expression (e.g., IL-6)?

- Co-treatment assays : Combine the compound with adjuvants (e.g., famoxadone) in cell cultures (e.g., macrophages).

- qPCR/ELISA : Quantify IL-6 mRNA and protein levels post-exposure.

- Dose-dependent studies : Establish EC₅₀ values for IL-6 upregulation, noting synergies with other stressors (e.g., oxidative agents) .

Key Research Gaps

- Environmental Fate : Degradation pathways (hydrolysis vs. photolysis) remain uncharacterized.

- Mechanistic Toxicology : Role of reactive metabolites (e.g., nitriles) in organ-specific toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.